6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
Properties
IUPAC Name |
6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S2/c1-15-10-13-6-5-3-2-4-12-9(5)16-7(6)8(11)14-10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSFMBYLDAVZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)Cl)SC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of the chloro and methylsulfanyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: CAS 478065-76-8
The compound 4-{[(4-Chlorophenyl)methyl]sulfanyl}-11,13-dimethyl-6-(pyrrolidin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene (CAS 478065-76-8) shares the tricyclic backbone but differs in substituents:
- 11,13-Dimethyl groups : Alkyl substituents that may enhance steric bulk and metabolic stability.
- 4-[(4-Chlorophenyl)methyl]sulfanyl : A benzyl-thioether group contributing to π-π stacking interactions and increased hydrophobicity.
Comparative Analysis
| Property | Target Compound | CAS 478065-76-8 |
|---|---|---|
| Substituents | 6-Cl, 4-SCH₃ | 6-pyrrolidin-1-yl, 11,13-CH₃, 4-SCH₂(4-ClPh) |
| Molecular Weight (approx.) | ~350–370 g/mol | ~480–500 g/mol |
| logP (Predicted) | ~2.5–3.0 (moderate lipophilicity) | ~4.0–4.5 (high lipophilicity) |
| Electronic Effects | Electron-withdrawing Cl enhances reactivity | Pyrrolidine’s basicity may stabilize charged states |
| Potential Bioactivity | Possible kinase inhibition (inference) | Likely CNS-targeting (due to lipophilicity) |
Mechanistic Implications
- Chloro vs. Pyrrolidinyl : The 6-Cl group in the target compound may favor interactions with electrophilic binding pockets (e.g., ATP-binding sites in kinases), whereas the pyrrolidin-1-yl group in CAS 478065-76-8 could facilitate interactions with G-protein-coupled receptors (GPCRs) or ion channels .
- Methylsulfanyl vs.
Biological Activity
The compound 6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of triazatricyclo compounds featuring multiple sulfur atoms and a unique tricyclic structure. The presence of chlorine and methylsulfanyl groups contributes to its chemical reactivity and biological profile.
| Property | Details |
|---|---|
| IUPAC Name | 6-chloro-4-methylsulfanyl-8-thia... |
| Molecular Formula | C₁₃H₁₄ClN₃S₃ |
| Molecular Weight | 317.85 g/mol |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to triazolethiones have demonstrated IC50 values in the low micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
- A specific derivative showed an IC50 value of 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells .
- Antimicrobial Properties :
- Anti-inflammatory and Antioxidant Effects :
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes through covalent bonding with thiol groups in proteins, modulating their activity.
- Cell Signaling Modulation : The aromatic rings can participate in π-π interactions with other molecules, influencing cellular signaling pathways.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Cytotoxicity Studies :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
